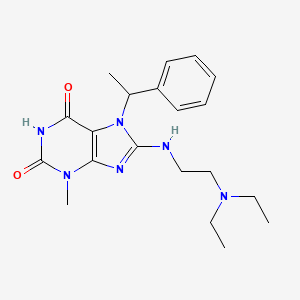
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as ALT-120 , is a synthetic purine derivative notable for its complex structure and potential pharmacological applications. Its molecular formula is C20H28N6O2, with a molecular weight of approximately 398.512 g/mol. This compound has garnered interest in medicinal chemistry due to its diverse biological activities.
Structural Characteristics
The compound features a diethylaminoethyl group and a phenylethyl moiety, which contribute to its unique biological properties. The structural complexity of ALT-120 allows it to interact with various biological macromolecules, making it a candidate for further pharmacological exploration.
Biological Activities
ALT-120 has been studied for several biological activities:
Research Findings and Case Studies
A review of the literature reveals several key findings related to the biological activity of ALT-120:
- In vitro Studies : In vitro assays have demonstrated that ALT-120 can inhibit the growth of certain tumor cell lines by inducing apoptosis through mitochondrial pathways .
- Mechanistic Insights : Research indicates that ALT-120 may inhibit lysosomal phospholipase A2, a mechanism associated with drug-induced phospholipidosis . This inhibition could play a role in the compound's antitumor effects.
- Comparative Analysis : A comparative study highlighted the unique structural features of ALT-120 compared to other purine derivatives. The presence of the diethylamino group appears to enhance its interaction with biological targets, potentially leading to improved pharmacokinetic properties .
Comparison of Biological Activities
Structural Comparison with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 8-(dimethylamino)-7-ethyl-3-methyl-1H-purine | Contains dimethylamino instead of diethylamino | Different pharmacokinetics |
| 8-(benzylamino)-3-methyl-1H-purine | Benzyl group replaces diethylamino group | Different interaction profile with receptors |
| 8-amino-3-methyl-1H-purine | Lacks substituents on nitrogen | Simpler structure may limit biological activity |
Properties
IUPAC Name |
8-[2-(diethylamino)ethylamino]-3-methyl-7-(1-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-5-25(6-2)13-12-21-19-22-17-16(18(27)23-20(28)24(17)4)26(19)14(3)15-10-8-7-9-11-15/h7-11,14H,5-6,12-13H2,1-4H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVKBJZEOXFPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-22-5 |
Source


|
| Record name | 8-((2-(DIETHYLAMINO)ET)AMINO)3-ME-7-(1-PH-ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














